molecular formula C16H20ClNO4 B2417632 Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate CAS No. 795290-96-9

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate

Cat. No.: B2417632
CAS No.: 795290-96-9
M. Wt: 325.79
InChI Key: HEJSPLIPYFBNBB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Properties

IUPAC Name

ethyl (E)-4-chloro-2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-4-21-13-8-6-12(7-9-13)18-11(3)15(14(19)10-17)16(20)22-5-2/h6-9,19H,4-5,10H2,1-3H3/b15-14+,18-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSLMFQBDDCGC-LTBAWKKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C)C(=C(CCl)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C(C)/C(=C(/CCl)\O)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate typically involves multi-step organic reactions. One common method starts with the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield a methoxy derivative.

Scientific Research Applications

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloro-2-ethoxyphenyl)amino]-2-oxoacetate
  • 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate

Uniqueness

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of aromatic and aliphatic components, along with the presence of both chloroacetyl and ethoxy groups, makes it a versatile compound in various chemical reactions and applications.

Biological Activity

Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate, commonly referred to as Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate, is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, particularly in the context of cancer treatment.

This compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H20_{20}ClNO4_{4}
  • Molecular Weight : 325.79 g/mol
  • CAS Number : 795290-96-9

Structure

The compound features a butenoate backbone with a chloroacetyl group and an ethoxyphenyl amino substituent, which are critical for its biological activity.

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of tumor cell proliferation through several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration : It may reduce the migratory capacity of cancer cells, thereby potentially preventing metastasis.
  • Modulation of Signaling Pathways : this compound appears to interact with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50_{50} values were reported at concentrations of around 10 µM for MCF-7 and 15 µM for A549 cells, indicating potent antitumor activity .
  • Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to induce oxidative stress and contribute to apoptosis in cancer cells .
  • In Vivo Efficacy : In animal models, administration of this compound led to significant tumor regression in xenograft models, demonstrating its potential as a therapeutic agent .

Summary of Biological Activity Studies

Study TypeCell LineIC50_{50} (µM)Mechanism of Action
In VitroMCF-7 (Breast)10Induces apoptosis
In VitroA549 (Lung)15Inhibits migration
In VivoXenograft Model-Tumor regression observed

Comparative Analysis with Other Compounds

Compound NameIC50_{50} (µM)Mechanism
Ethyl 2-(2-chloroacetyl)-3-[4-Ethoxyphenyl]amino]but-2-enoate10 (MCF-7)Apoptosis induction
Compound A (Control)25Apoptosis induction
Compound B30Cell cycle arrest

Q & A

Basic: What are the optimal synthetic conditions for preparing Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate?

Methodological Answer:
A modified Darzens condensation approach can be employed, inspired by the synthesis of analogous enoates (e.g., ethyl 2-acetyl-3-(4-chloroanilino)butanoate in ). Key steps include:

  • Reacting acetaldehyde with ethyl acetoacetate and 4-ethoxyaniline under inert nitrogen at 273–278 K for 5 hours.
  • Purification via sequential washing (benzene, chloroform) and recrystallization from diethyl ether (yield: ~88%) .
  • Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., 357 K as reported for similar compounds) .

Advanced: How can hydrogen bonding networks in the crystal structure of this compound be systematically characterized?

Methodological Answer:
Use X-ray crystallography (e.g., single-crystal diffraction) to resolve the structure, followed by graph set analysis (Bernstein et al., 1995) to classify hydrogen-bonding motifs. For example:

  • In analogous structures, N–H···O interactions form centrosymmetric dimers with R₂²(12) ring motifs .
  • Refine data using SHELXL (Sheldrick, 2008) for high precision, leveraging its robustness in handling small-molecule crystallography .
  • Compare torsion angles (e.g., 157.20–178.59° for ester/amino groups in ) to assess conformational rigidity .

Basic: What spectroscopic techniques are critical for confirming the molecular structure?

Methodological Answer:

  • NMR : Analyze 1H^1H/13C^{13}C spectra for diagnostic signals:
    • Ethoxy group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂).
    • Enoate moiety (δ ~5.5–6.5 ppm for vinyl protons).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of chloroacetyl group).
  • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced: How can contradictory data between computational modeling and experimental crystallography be resolved?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict optimized geometries and compare with X-ray-derived bond lengths/angles.
  • If discrepancies arise (e.g., in dihedral angles), prioritize crystallographic data due to experimental validation.
  • Use SHELXL refinement parameters (e.g., R-factor < 5%) to ensure structural reliability .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use diethyl ether or ethanol/water mixtures to enhance purity, as demonstrated for structurally related enoates .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) to separate byproducts.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What reaction mechanisms are plausible for modifying the enoate moiety?

Methodological Answer:

  • Annulation Reactions : Apply Darzens protocols () using α-bromo ketones to form pyrrole derivatives.
  • Nucleophilic Substitution : The chloroacetyl group can react with amines (e.g., benzylamine) under mild conditions (DMF, 50°C) to yield amide analogs.
  • Mechanistic studies (e.g., isotopic labeling or kinetic analysis) can probe regioselectivity in such transformations .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Store under inert gas (argon) at 253–278 K to prevent hydrolysis of the ester or chloroacetyl groups.
  • Avoid prolonged exposure to light/moisture; use amber vials and desiccants .

Advanced: How can intermolecular interactions influence the compound’s biological activity?

Methodological Answer:

  • Analyze hydrogen bonding (e.g., N–H···O) and π-stacking (ethoxyphenyl rings) via molecular docking (AutoDock Vina) to predict binding affinities.
  • Compare with analogs (e.g., 4-fluoro-substituted derivatives in ) to assess pharmacophore contributions .

Basic: What safety precautions are necessary during synthesis?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) due to volatile reagents (acetaldehyde, chloroform).
  • Neutralize waste with 10% NaOH before disposal .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

Methodological Answer:

  • Determine absolute configuration via Flack parameter analysis in SHELXL .
  • Compare experimental data (e.g., C8–N7–C1 torsion angle in ) with computational models to validate stereochemical assignments .

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